Cas no 1014199-47-3 (2-(4-chlorophenyl)-N-{[4-(dimethylamino)phenyl]methyl}-N-methylethene-1-sulfonamide)
![2-(4-chlorophenyl)-N-{[4-(dimethylamino)phenyl]methyl}-N-methylethene-1-sulfonamide structure](https://fr.kuujia.com/scimg/cas/1014199-47-3x500.png)
1014199-47-3 structure
Nom du produit:2-(4-chlorophenyl)-N-{[4-(dimethylamino)phenyl]methyl}-N-methylethene-1-sulfonamide
Numéro CAS:1014199-47-3
Le MF:C18H21ClN2O2S
Mégawatts:364.889542341232
CID:5682837
PubChem ID:24459824
2-(4-chlorophenyl)-N-{[4-(dimethylamino)phenyl]methyl}-N-methylethene-1-sulfonamide Propriétés chimiques et physiques
Nom et identifiant
-
- Z74743448
- 1014199-47-3
- AKOS001094474
- 2-(4-chlorophenyl)-N-{[4-(dimethylamino)phenyl]methyl}-N-methylethene-1-sulfonamide
- EN300-26578784
-
- Piscine à noyau: 1S/C18H21ClN2O2S/c1-20(2)18-10-6-16(7-11-18)14-21(3)24(22,23)13-12-15-4-8-17(19)9-5-15/h4-13H,14H2,1-3H3/b13-12+
- La clé Inchi: MPWYQPYIVSJKEF-OUKQBFOZSA-N
- Sourire: ClC1C=CC(=CC=1)/C=C/S(N(C)CC1C=CC(=CC=1)N(C)C)(=O)=O
Propriétés calculées
- Qualité précise: 364.1012268g/mol
- Masse isotopique unique: 364.1012268g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 24
- Nombre de liaisons rotatives: 6
- Complexité: 500
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 1
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 3.7
- Surface topologique des pôles: 49Ų
2-(4-chlorophenyl)-N-{[4-(dimethylamino)phenyl]methyl}-N-methylethene-1-sulfonamide PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26578784-0.1g |
2-(4-chlorophenyl)-N-{[4-(dimethylamino)phenyl]methyl}-N-methylethene-1-sulfonamide |
1014199-47-3 | 95.0% | 0.1g |
$615.0 | 2025-03-20 | |
Enamine | EN300-26578784-0.5g |
2-(4-chlorophenyl)-N-{[4-(dimethylamino)phenyl]methyl}-N-methylethene-1-sulfonamide |
1014199-47-3 | 95.0% | 0.5g |
$671.0 | 2025-03-20 | |
Enamine | EN300-26578784-0.05g |
2-(4-chlorophenyl)-N-{[4-(dimethylamino)phenyl]methyl}-N-methylethene-1-sulfonamide |
1014199-47-3 | 95.0% | 0.05g |
$587.0 | 2025-03-20 | |
Enamine | EN300-26578784-2.5g |
2-(4-chlorophenyl)-N-{[4-(dimethylamino)phenyl]methyl}-N-methylethene-1-sulfonamide |
1014199-47-3 | 95.0% | 2.5g |
$1370.0 | 2025-03-20 | |
Enamine | EN300-26578784-1g |
1014199-47-3 | 90% | 1g |
$699.0 | 2023-09-14 | ||
Enamine | EN300-26578784-5g |
1014199-47-3 | 90% | 5g |
$2028.0 | 2023-09-14 | ||
Enamine | EN300-26578784-10g |
1014199-47-3 | 90% | 10g |
$3007.0 | 2023-09-14 | ||
Enamine | EN300-26578784-1.0g |
2-(4-chlorophenyl)-N-{[4-(dimethylamino)phenyl]methyl}-N-methylethene-1-sulfonamide |
1014199-47-3 | 95.0% | 1.0g |
$699.0 | 2025-03-20 | |
Enamine | EN300-26578784-5.0g |
2-(4-chlorophenyl)-N-{[4-(dimethylamino)phenyl]methyl}-N-methylethene-1-sulfonamide |
1014199-47-3 | 95.0% | 5.0g |
$2028.0 | 2025-03-20 | |
Enamine | EN300-26578784-10.0g |
2-(4-chlorophenyl)-N-{[4-(dimethylamino)phenyl]methyl}-N-methylethene-1-sulfonamide |
1014199-47-3 | 95.0% | 10.0g |
$3007.0 | 2025-03-20 |
2-(4-chlorophenyl)-N-{[4-(dimethylamino)phenyl]methyl}-N-methylethene-1-sulfonamide Littérature connexe
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
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